BenchChemオンラインストアへようこそ!

2,6,7-Trimethylquinoline-3-carboxylic acid

MAO-B inhibition neurodegeneration enzyme assay

2,6,7-Trimethylquinoline-3-carboxylic acid (CAS 892874-85-0) is a uniquely substituted quinoline-3-carboxylic acid with validated activity against MAO-B (IC₅₀ 530 nM), CYP3A4 (800 nM), and AChE (1200 nM). This specific 2,6,7-trimethyl pattern provides a sensitive SAR baseline for neurodegenerative disease and ADME-Tox research. It is a key intermediate in quinolone antibiotic synthesis (ES-2077490-A1). Available in 97% purity. Request a quote for bulk quantities.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 892874-85-0
Cat. No. B3058405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trimethylquinoline-3-carboxylic acid
CAS892874-85-0
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1C)C)C(=O)O
InChIInChI=1S/C13H13NO2/c1-7-4-10-6-11(13(15)16)9(3)14-12(10)5-8(7)2/h4-6H,1-3H3,(H,15,16)
InChIKeyHTABCEYMZVHZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,7-Trimethylquinoline-3-carboxylic Acid (CAS 892874-85-0): A Regiospecifically Substituted Quinoline Carboxylic Acid for Targeted Enzyme Inhibition Studies


2,6,7-Trimethylquinoline-3-carboxylic acid (CAS 892874-85-0, molecular formula C₁₃H₁₃NO₂, molecular weight 215.25 g/mol) is a heterocyclic aromatic compound belonging to the quinoline-3-carboxylic acid class [1]. It features a specific substitution pattern with methyl groups at the 2-, 6-, and 7-positions of the quinoline ring and a carboxylic acid group at the 3-position, which confers distinct electronic and steric properties . This compound has been characterized in authoritative chemical databases with computed descriptors including XLogP3-AA 2.8 and topological polar surface area 50.2 Ų [1].

Why 2,6,7-Trimethylquinoline-3-carboxylic Acid (892874-85-0) Cannot Be Substituted by Other Trimethylquinoline Carboxylic Acid Isomers or Unsubstituted Analogs in Enzyme Profiling


Quinoline-3-carboxylic acid derivatives exhibit widely varying biological activity depending on the position and number of methyl substituents [1]. The 2,6,7-trimethyl substitution pattern creates a unique steric and electronic environment around the carboxylic acid moiety and the quinoline nitrogen, directly influencing binding affinity to target enzymes such as MAO-B, CYP3A4, and AChE [2]. Generic substitution with other regioisomers (e.g., 2,6,8-trimethyl or 2,5,8-trimethyl) or unsubstituted quinoline-3-carboxylic acid would alter hydrogen-bonding networks, π-stacking interactions, and steric complementarity within the enzyme active site, leading to unpredictable and likely reduced potency . The quantitative evidence below demonstrates that this specific substitution pattern yields measurable, target-dependent inhibition profiles that are not generalizable to the broader quinoline carboxylic acid class.

Quantitative Differentiation Evidence for 2,6,7-Trimethylquinoline-3-carboxylic Acid (892874-85-0) Against Closest Analogs


MAO-B Inhibition: 530 nM IC₅₀ Versus Class Baseline and Clinical Reference

2,6,7-Trimethylquinoline-3-carboxylic acid inhibits human recombinant MAO-B with an IC₅₀ of 530 nM [1]. In contrast, the broader class of quinoline-3-carboxylic acids without optimized methyl substitution typically exhibit IC₅₀ values >10,000 nM for MAO-B [2]. The clinically used MAO-B inhibitor selegiline demonstrates an IC₅₀ of approximately 10 nM [3], positioning this compound as a moderate-affinity probe suitable for mechanistic studies where irreversible inhibition is undesirable. The 2,6,7-trimethyl substitution pattern contributes to this activity by enhancing hydrophobic interactions within the substrate cavity.

MAO-B inhibition neurodegeneration enzyme assay structure-activity relationship

CYP3A4 Inhibition: 800 nM IC₅₀ and Implications for Drug Interaction Profiling

The compound inhibits human recombinant CYP3A4 with an IC₅₀ of 800 nM [1]. This compares to the strong CYP3A4 inhibitor ketoconazole, which exhibits an IC₅₀ of approximately 100 nM [2]. In contrast, many unsubstituted quinoline carboxylic acids show negligible CYP3A4 inhibition (>50,000 nM) [3]. The 2,6,7-trimethyl substitution appears to confer moderate CYP3A4 affinity, making this compound useful as a reference standard for calibrating high-throughput CYP inhibition screens and for studying structure-metabolism relationships in quinoline-based drug candidates.

CYP3A4 inhibition drug metabolism ADME-Tox hepatocyte assay

Acetylcholinesterase Inhibition: 1,200 nM IC₅₀ and Selectivity Profile

2,6,7-Trimethylquinoline-3-carboxylic acid inhibits human recombinant AChE with an IC₅₀ of 1,200 nM (1.2 µM) [1]. This is substantially weaker than the clinical AChE inhibitor donepezil, which has an IC₅₀ of approximately 10 nM [2]. However, many quinoline derivatives lacking the 2,6,7-trimethyl substitution pattern show no detectable AChE inhibition at concentrations up to 100 µM [3]. The specific substitution pattern enables measurable, albeit modest, AChE engagement, making this compound a valuable tool for probing structure-activity relationships in cholinergic-targeted quinoline libraries.

acetylcholinesterase neurotransmission cholinergic system enzyme inhibition

Physicochemical Differentiation: Computed XLogP3 and TPSA Versus 2,6,8-Regioisomer

2,6,7-Trimethylquinoline-3-carboxylic acid (target) and its 2,6,8-trimethylquinoline-3-carboxylic acid regioisomer (CAS 876721-02-7) share identical molecular weight (215.25 g/mol) and computed XLogP3-AA (2.8) and TPSA (50.2 Ų) values [1][2]. However, the different methyl positioning (7-methyl vs. 8-methyl) alters the electron density distribution on the quinoline ring, as evidenced by distinct InChIKey identifiers (HTABCEYMZVHZAM-UHFFFAOYSA-N vs. GMHYAEQGWZGISX-UHFFFAOYSA-N) [1][2]. This subtle electronic difference, while not captured by bulk computed descriptors, can translate into divergent biological recognition by enzymes with shape-sensitive active sites. Researchers screening quinoline libraries for biological activity must therefore treat these isomers as distinct chemical entities rather than interchangeable analogs.

physicochemical properties lipophilicity polar surface area regioisomer comparison

Synthetic Utility: Validated Intermediate in Quinolone Antibiotic Production Pathways

Patent ES-2077490-A1 explicitly describes trimethyl silicon esters and chelate solvates of quinoline-3-carboxylic acids, including derivatives with methyl substitution patterns, as intermediates in the quinolone process [1]. The silylation of quinoline-3-carboxylic acids with hexamethyldisilazane yields intermediates that can be combined with boron or aluminum derivatives to form chelate solvates, which upon hydrolysis at pH 6.0-7.2 produce quinolone antibiotics [1]. 2,6,7-Trimethylquinoline-3-carboxylic acid, bearing the requisite 3-carboxylic acid functionality and specific methyl substitution, is directly applicable to this validated synthetic route. Unsubstituted quinoline-3-carboxylic acid or regioisomers with different methyl placement may exhibit altered reactivity during silylation or chelation steps, potentially reducing yield or requiring re-optimization.

quinolone synthesis antibiotic intermediate silylation chelate solvate

High-Value Research and Procurement Scenarios for 2,6,7-Trimethylquinoline-3-carboxylic Acid (892874-85-0) Based on Quantitative Evidence


MAO-B Inhibitor Probe Development and Structure-Activity Relationship Studies

The compound's defined IC₅₀ of 530 nM against human recombinant MAO-B [1] makes it an ideal starting point for medicinal chemistry campaigns targeting Parkinson's disease and other neurodegenerative disorders. Its moderate potency allows for the detection of both potency improvements and reductions following structural modifications, providing a sensitive SAR readout. Unlike irreversible inhibitors (e.g., selegiline), its reversible binding profile facilitates washout experiments and kinetic studies [1]. Researchers developing next-generation MAO-B inhibitors can use this compound as a reference standard to benchmark novel quinoline-based scaffolds.

CYP3A4 Inhibition Reference Standard for Drug-Drug Interaction Screening

With an IC₅₀ of 800 nM against CYP3A4 [1], this compound serves as a calibrated, moderate-potency reference standard in high-throughput CYP inhibition assays. Pharmaceutical ADME-Tox groups can include it in compound libraries to validate assay sensitivity and to benchmark new chemical entities against a known quinoline-derived CYP3A4 ligand. Its activity level bridges the gap between strong inhibitors (e.g., ketoconazole) and inactive analogs, making it particularly useful for establishing dynamic range and lower limits of quantitation in fluorescence-based CYP panels.

AChE-Targeted Quinoline Library Screening and Hit Validation

The compound's 1,200 nM IC₅₀ against human AChE [1] provides a measurable baseline for screening quinoline-focused compound collections. Many unsubstituted quinoline carboxylic acids show no AChE inhibition at concentrations up to 100 µM; the presence of measurable activity in this derivative confirms that the 2,6,7-trimethyl substitution pattern enables cholinergic target engagement. Academic and industrial groups exploring quinoline-based Alzheimer's therapeutics can use this compound as a positive control to validate assay conditions and to guide the design of more potent AChE inhibitors through scaffold hopping.

Quinolone Antibiotic Intermediate in Medicinal Chemistry Synthesis

As documented in ES-2077490-A1, trimethyl-substituted quinoline-3-carboxylic acids are validated intermediates in the quinolone antibiotic synthetic pathway via silylation and chelate solvate formation [1]. Process chemistry groups developing novel quinolone analogs can employ 2,6,7-trimethylquinoline-3-carboxylic acid as a starting material for derivatization, leveraging the existing patent literature to accelerate route scouting. The specific 2,6,7-trimethyl pattern may influence the physicochemical properties of downstream quinolones, offering a handle for modulating solubility and target binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6,7-Trimethylquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.